molecular formula C21H29NO B100537 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine CAS No. 18514-30-2

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine

Cat. No.: B100537
CAS No.: 18514-30-2
M. Wt: 311.5 g/mol
InChI Key: VIAZHWCNOWLMJN-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.5 g/mol This compound is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylmorpholine and 1-naphthylhexyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler derivative of morpholine with a single methyl group.

    1-Naphthylmethylmorpholine: A compound with a naphthyl group attached to the morpholine ring.

    Hexylmorpholine: A morpholine derivative with a hexyl chain.

Uniqueness

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine is unique due to the presence of both the naphthyl group and the hexyl chain, which confer specific chemical and physical properties. This combination of functional groups makes it distinct from other morpholine derivatives and provides unique opportunities for its application in various fields.

Properties

CAS No.

18514-30-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

4-(4-methyl-3-naphthalen-1-ylhexyl)morpholine

InChI

InChI=1S/C21H29NO/c1-3-17(2)19(11-12-22-13-15-23-16-14-22)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,17,19H,3,11-16H2,1-2H3

InChI Key

VIAZHWCNOWLMJN-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Synonyms

4-[4-Methyl-3-(1-naphtyl)hexyl]morpholine

Origin of Product

United States

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